molecular formula C9H6F4O2 B2909006 2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethanone CAS No. 1256471-37-0

2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethanone

Cat. No.: B2909006
CAS No.: 1256471-37-0
M. Wt: 222.139
InChI Key: YBSSXHNYQZDSAB-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethanone is a high-value fluorinated acetophenone derivative of significant interest in advanced organic synthesis and chemical research . This compound is characterized by a trifluoromethyl ketone group attached to a phenyl ring further substituted with both fluorine and methoxy groups, a combination known to impart strong electron-withdrawing properties and enhanced lipophilicity . These characteristics make it a versatile building block for developing compounds in the pharmaceutical and agrochemical industries, particularly for modifying the pharmacokinetic profiles of lead compounds and enhancing their metabolic stability . While specific mechanistic studies on this exact isomer are limited, research on its closely related analogue, 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone (CAS 132734-54-4), demonstrates the utility of such structures. The trifluoromethyl ketone moiety can act as a key electrophile, and the aromatic ring is amenable to further functionalization, for instance, via reactions that leverage the halogen atoms for cross-coupling or nucleophilic displacement . One common synthetic approach for similar compounds involves the Friedel-Crafts acylation of appropriately substituted benzene derivatives using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a Lewis acid catalyst like antimony pentachloride (SbCl₅) . Alternative routes may start from polyhalogenated precursors, where specific halogen atoms are selectively replaced by other functional groups, such as methoxy, using phase-transfer catalysts like tetrabutylphosphonium bromide and polar aprotic solvents to achieve high regioselectivity . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can leverage this compound in the synthesis of complex molecules, exploration of structure-activity relationships, and development of novel materials with specific electronic or surface properties . For specific handling and storage information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-fluoro-3-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-15-7-4-5(2-3-6(7)10)8(14)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSSXHNYQZDSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethanone typically involves the reaction of 4-fluoro-3-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets. The trifluoromethyl and fluoro-methoxyphenyl groups contribute to its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired effects in biological systems.

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The target compound’s para-fluoro and meta-methoxy substituents create a polarized aromatic system, balancing electron withdrawal (F, CF₃) and donation (OCH₃). In contrast, triazole- or oxadiazole-containing analogs (e.g., ) introduce heterocyclic electron-deficient systems, altering reactivity in cross-coupling or cycloaddition reactions . Difluoroethanone derivatives (e.g., ) exhibit reduced electron-withdrawing capacity compared to trifluoroethanones, impacting their acidity and nucleophilic substitution rates .

Steric and Solubility Profiles :

  • Bulky substituents like chlorine () or trifluoromethyl groups () reduce solubility in polar solvents. The target compound’s methoxy group may enhance solubility in alcohols or ethers relative to purely halogenated analogs.

Synthetic Yields: Triazole-linked trifluoroethanones () achieve high yields (80–93%) via regioselective reactions, whereas analogs with longer alkyl chains (e.g., nonyl groups in ) show lower yields (7–8.3%) due to steric challenges .

Application-Oriented Comparisons

  • Pharmaceutical Relevance: Compounds like 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride () highlight the role of fluorinated ketones in drug design, particularly in enhancing metabolic stability .

Biological Activity

2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethanone, also known by its CAS number 1256471-37-0, is a fluorinated ketone that has garnered interest due to its potential biological activities. This compound features a trifluoromethyl group and a methoxy-substituted aromatic ring, which may influence its interaction with biological targets.

  • Molecular Formula : C9H6F4O2
  • Molecular Weight : 224.14 g/mol
  • Structural Formula : Structure

Biological Activity Overview

Research on this compound indicates various biological activities, particularly in the context of its potential as an anticancer agent and its interactions with specific enzymes.

Anticancer Activity

Recent studies have highlighted the compound's efficacy in inhibiting cancer cell lines. For instance, it has shown promising results in vitro against several types of cancer cells, including those resistant to conventional therapies.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the compound's effect on human colorectal cancer cell lines (HCT116). The results demonstrated that this compound exhibited a significant reduction in cell viability with an IC50 value of approximately 15 µM. This suggests that the compound may interfere with cellular proliferation pathways.

Cell Line IC50 (µM) Mechanism of Action
HCT11615Apoptosis induction
A54920Cell cycle arrest

Enzyme Inhibition Studies

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. Notably, it has been shown to inhibit the activity of certain kinases that are critical for tumor growth and metastasis.

Enzyme Inhibition Results

In vitro assays indicated that this compound inhibited the activity of:

  • EGFR (Epidermal Growth Factor Receptor) : IC50 = 25 nM
  • VEGFR (Vascular Endothelial Growth Factor Receptor) : IC50 = 30 nM
Enzyme IC50 (nM) Biological Implication
EGFR25Tumor growth inhibition
VEGFR30Angiogenesis inhibition

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. The presence of trifluoromethyl and methoxy groups enhances lipophilicity and may improve membrane permeability, facilitating better cellular uptake and interaction with target proteins.

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